3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988430
InChI: InChI=1S/C23H23NO6/c1-15-16(2)22(26)30-20-13-18(10-11-19(15)20)29-21(25)9-6-12-24-23(27)28-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

CAS No.:

Cat. No.: VC14988430

Molecular Formula: C23H23NO6

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate -

Specification

Molecular Formula C23H23NO6
Molecular Weight 409.4 g/mol
IUPAC Name (3,4-dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C23H23NO6/c1-15-16(2)22(26)30-20-13-18(10-11-19(15)20)29-21(25)9-6-12-24-23(27)28-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,24,27)
Standard InChI Key DABZUDVNSKPSDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the chromen-2-one (coumarin) family, characterized by a bicyclic framework fused with an ester-linked side chain. Key structural elements include:

  • Chromen-2-one core: Substituted with methyl groups at positions 3 and 4, and a ketone at position 2.

  • Ester side chain: A butanoate group at position 7, functionalized with a benzyloxycarbonyl (Cbz)-protected amine at the terminal carbon.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC23_{23}H23_{23}NO6_6
Molecular Weight409.4 g/mol
IUPAC Name(3,4-Dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate
Canonical SMILESCC1=CC(=O)OC2=C(C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)C

The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amines, a feature critical in peptide synthesis .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step reactions:

  • Coumarin Core Formation:

    • Alkylation and cyclization of resorcinol derivatives to introduce methyl groups at positions 3 and 4 .

    • Oxidation to install the 2-oxo functionality.

  • Esterification:

    • Coupling of 4-aminobutanoic acid to the 7-hydroxy group of the coumarin core via Steglich esterification.

  • Protection of Amine:

    • Reaction with benzyl chloroformate to introduce the Cbz group, preventing unwanted side reactions .

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureYield
Coumarin alkylationDimethyl sulfate, K2_2CO3_380°C75%
EsterificationDCC, DMAPRT68%
Cbz protectionBenzyl chloroformate, NaOH0–5°C82%

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Peaks at 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (coumarin lactone), and 1520 cm1^{-1} (Cbz carbamate) .

  • 1^1H NMR (CDCl3_3):

    • δ 2.35 (s, 3H, CH3_3-C3), δ 2.42 (s, 3H, CH3_3-C4).

    • δ 5.12 (s, 2H, Cbz CH2_2), δ 7.28–7.38 (m, 5H, Cbz aromatic).

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester and carbamate groups.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies suggest inhibition of topoisomerase II (IC50_{50} = 12 µM) and induction of apoptosis in HeLa cells. The methyl groups at C3/C4 may sterically hinder enzyme-substrate interactions .

Anti-inflammatory Effects

In murine models, the compound reduced TNF-α production by 40% at 10 mg/kg, comparable to indomethacin.

Applications in Drug Development

Intermediate in Peptide Synthesis

The Cbz-protected amine enables selective deprotection under hydrogenolysis, facilitating iterative peptide chain elongation .

Prodrug Design

Ester linkages are hydrolyzed in vivo to release active metabolites, enhancing bioavailability.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying substituents on the coumarin core and side chain to optimize potency.

  • Targeted Delivery Systems: Conjugation with nanoparticles for site-specific action.

  • Toxicological Profiling: Acute and chronic toxicity studies in preclinical models.

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